molecular formula C19H13BrN4OS B2397489 N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide CAS No. 691884-01-2

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide

Cat. No.: B2397489
CAS No.: 691884-01-2
M. Wt: 425.3
InChI Key: HAOLAWAWXBCDNB-CIAFOILYSA-N
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Description

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide is a useful research compound. Its molecular formula is C19H13BrN4OS and its molecular weight is 425.3. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, inhibiting its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A in Mtb . Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on the metabolism of the bacterium, potentially leading to its death.

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis . The impact of these properties on the compound’s bioavailability would need to be determined through further experimental studies.

Result of Action

The compound has shown significant activity against Mtb . Specifically, one derivative of the compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb at relatively low concentrations.

Properties

IUPAC Name

N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-8-6-13(7-9-15)17-16(24-10-11-26-19(24)22-17)12-21-23-18(25)14-4-2-1-3-5-14/h1-12H,(H,23,25)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLAWAWXBCDNB-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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